2-(Methylthio)-4-propylpyrimidine-5-carboxylic acid
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Overview
Description
2-(Methylthio)-4-propylpyrimidine-5-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a methylthio group at the 2-position, a propyl group at the 4-position, and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)-4-propylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the methylthio and propyl groups through substitution reactions. The carboxylic acid group is then introduced via oxidation or carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (such as temperature, pressure, and solvent), and employing catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(Methylthio)-4-propylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
2-(Methylthio)-4-propylpyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use as a lead compound for developing new pharmaceuticals.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-4-propylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
2-(Methylthio)pyrimidine-5-carboxylic acid: Lacks the propyl group, which may affect its biological activity and chemical reactivity.
4-Propylpyrimidine-5-carboxylic acid: Lacks the methylthio group, which may influence its solubility and interaction with molecular targets.
2-(Methylthio)-4-ethylpyrimidine-5-carboxylic acid: Similar structure but with an ethyl group instead of a propyl group, potentially altering its pharmacokinetic properties.
Uniqueness: 2-(Methylthio)-4-propylpyrimidine-5-carboxylic acid is unique due to the specific combination of substituents on the pyrimidine ring. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-methylsulfanyl-4-propylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-3-4-7-6(8(12)13)5-10-9(11-7)14-2/h5H,3-4H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMILATXTPZCAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NC=C1C(=O)O)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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